molecular formula C12H12N2O3S2 B6542880 2-[4-(thiophene-2-sulfonamido)phenyl]acetamide CAS No. 1060223-43-9

2-[4-(thiophene-2-sulfonamido)phenyl]acetamide

Cat. No.: B6542880
CAS No.: 1060223-43-9
M. Wt: 296.4 g/mol
InChI Key: VWOOPDNIRFZGNM-UHFFFAOYSA-N
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Description

2-[4-(thiophene-2-sulfonamido)phenyl]acetamide is a compound that features a thiophene ring, a sulfonamide group, and a phenylacetamide moiety. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Mechanism of Action

Target of Action

The primary target of 2-[4-(thiophene-2-sulfonamido)phenyl]acetamide is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth. By inhibiting DHFR, this compound can exert antimicrobial and antitumor activities .

Mode of Action

This compound interacts with DHFR by binding to its active site . This binding inhibits the enzyme’s activity, preventing the conversion of dihydrofolate to tetrahydrofolate, a critical step in DNA synthesis. As a result, cell growth is halted, leading to the death of rapidly dividing cells, such as cancer cells and microbes .

Biochemical Pathways

The inhibition of DHFR affects the tetrahydrofolate synthesis pathway. Tetrahydrofolate is a coenzyme that plays a vital role in the synthesis of purines and pyrimidines, which are the building blocks of DNA. By inhibiting DHFR, this compound disrupts DNA synthesis, leading to cell death .

Result of Action

The primary result of the action of this compound is the inhibition of cell growth. By disrupting DNA synthesis, it causes cell death in rapidly dividing cells. This makes it potentially useful in treating conditions characterized by rapid cell growth, such as cancer and microbial infections .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-[4-(thiophene-2-sulfonamido)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(thiophene-2-sulfonamido)phenyl]acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(thiophene-2-sulfonamido)phenyl]acetamide is unique due to its specific combination of a thiophene ring, a sulfonamide group, and a phenylacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-[4-(thiophen-2-ylsulfonylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S2/c13-11(15)8-9-3-5-10(6-4-9)14-19(16,17)12-2-1-7-18-12/h1-7,14H,8H2,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOOPDNIRFZGNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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